molecular formula C15H24N2O4S B513284 2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941256-53-7

2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B513284
CAS No.: 941256-53-7
M. Wt: 328.4g/mol
InChI Key: DSLPMJYYEOWBCW-UHFFFAOYSA-N
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Description

2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C15H24N2O4S and a molecular weight of 328.4 g/mol.

Preparation Methods

The synthesis of 2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected and further cyclized to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, DBU, and PhSH . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sulfonium salts can lead to the formation of protected piperazines, which can be further modified to obtain different derivatives .

Scientific Research Applications

In chemistry, it is used as an intermediate in the synthesis of other piperazine derivatives . In biology and medicine, it may be explored for its potential pharmacological activities, such as acting as a blocker of potassium channels.

Mechanism of Action

The mechanism of action of 2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it can act as a blocker of potassium channels, altering the electrical activity of cells and tissues. This can lead to various physiological effects, depending on the specific context and application.

Comparison with Similar Compounds

2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol can be compared with other similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . These compounds share a piperazine moiety but differ in their specific substituents and pharmacological activities.

Properties

IUPAC Name

2-[4-(4-ethoxy-3-methylphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-3-21-15-5-4-14(12-13(15)2)22(19,20)17-8-6-16(7-9-17)10-11-18/h4-5,12,18H,3,6-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLPMJYYEOWBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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